5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine
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Overview
Description
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine: is a complex organic compound with the molecular formula C30H23ClN2 and a molecular weight of 446.97 g/mol . This compound is characterized by the presence of a chlorine atom and multiple phenyl groups attached to a benzene diamine core. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine typically involves the following steps :
Starting Materials: The synthesis begins with 1,3-benzenediamine and 3-methylphenyl derivatives.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine
- 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(4-methylphenyl)benzene-1,3-diamine
Uniqueness
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with other molecules compared to similar compounds.
Properties
CAS No. |
142017-30-9 |
---|---|
Molecular Formula |
C34H31ClN2 |
Molecular Weight |
503.1 g/mol |
IUPAC Name |
5-chloro-1-N,1-N,3-N,3-N-tetrakis(3-methylphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C34H31ClN2/c1-24-9-5-13-29(17-24)36(30-14-6-10-25(2)18-30)33-21-28(35)22-34(23-33)37(31-15-7-11-26(3)19-31)32-16-8-12-27(4)20-32/h5-23H,1-4H3 |
InChI Key |
NYAOEIVEQLVKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC(=CC(=C3)Cl)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C |
Origin of Product |
United States |
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